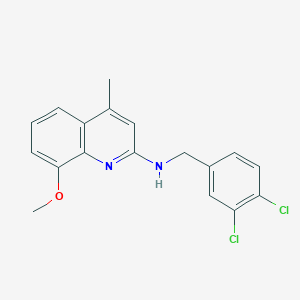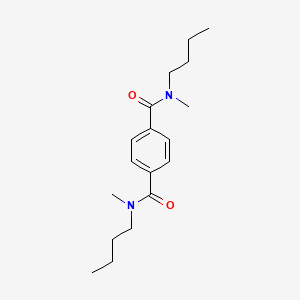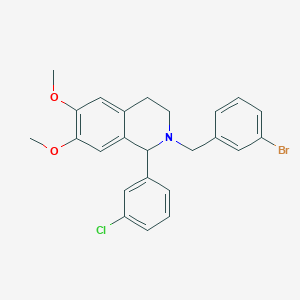
N-(3,4-dichlorobenzyl)-8-methoxy-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorobenzyl)-8-methoxy-4-methyl-2-quinolinamine, commonly known as 3,4-DCBQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to possess a number of interesting biochemical and physiological properties. In
Aplicaciones Científicas De Investigación
3,4-DCBQ has been found to have a variety of scientific research applications, particularly in the field of biochemistry. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. In addition, 3,4-DCBQ has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can be useful in the study of certain diseases, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 3,4-DCBQ is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex is highly fluorescent, which allows for the detection and quantification of metal ions in biological samples. In addition, 3,4-DCBQ has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-DCBQ are largely dependent on its interactions with metal ions and enzymes. In the presence of metal ions, 3,4-DCBQ forms a fluorescent complex that can be used for detection and quantification purposes. In addition, the inhibition of enzymes such as acetylcholinesterase can have important implications for the study of certain diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-DCBQ in lab experiments is its high sensitivity and selectivity for metal ions. This makes it a useful tool for the detection and quantification of metal ions in biological samples. In addition, the inhibition of enzymes such as acetylcholinesterase can be useful in the study of certain diseases. However, one limitation of using 3,4-DCBQ is its potential toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are many potential future directions for research involving 3,4-DCBQ. One area of interest is the development of new fluorescent probes based on the structure of 3,4-DCBQ. These probes could be used for the detection of a wide range of metal ions and could have important applications in the study of biological systems. In addition, further research is needed to fully understand the mechanism of action of 3,4-DCBQ and its interactions with metal ions and enzymes. This could lead to the development of new drugs and therapies for the treatment of diseases such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of 3,4-DCBQ involves a multi-step process that begins with the reaction of 2-methylquinoline with 3,4-dichlorobenzyl chloride in the presence of a base. This reaction yields 3,4-dichlorobenzyl-2-methylquinoline, which is then reacted with sodium methoxide to produce 3,4-DCBQ. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Propiedades
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11-8-17(21-10-12-6-7-14(19)15(20)9-12)22-18-13(11)4-3-5-16(18)23-2/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXAMERZRRSJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorophenyl)methyl]-8-methoxy-4-methylquinolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4989292.png)
![ethyl 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4989305.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)
![ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4989308.png)
![N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine](/img/structure/B4989314.png)

![7-benzoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4989328.png)

![8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)
![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4989353.png)

![2,4-dimethyl-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4989361.png)
![N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4989379.png)
